molecular formula C23H32N2O2S B029260 Thiocarlide CAS No. 910-86-1

Thiocarlide

Cat. No.: B029260
CAS No.: 910-86-1
M. Wt: 400.6 g/mol
InChI Key: BWBONKHPVHMQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiocarlide is a member of thioureas.

Scientific Research Applications

Anti-Tuberculosis Applications

Thiocarlide, also known as isoxyl, has historically been utilized as an anti-tuberculosis agent. Research has focused on improving its therapeutic value, with studies demonstrating successful synthesis of N-pentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea derivatives, which indicate potential as anti-TB therapeutic agents (Liav et al., 2008). Similarly, the creation of N-glycosyl-N'-[p-(isoamyloxy)phenyl]-thiourea derivatives also represents a stride in this area (Liav et al., 2008).

Biochemical Mechanism of Action

The biochemical mechanism of thiourea drugs like isoxyl (this compound) has been a topic of interest. Isoxyl has been found to inhibit the synthesis of oleic and tuberculostearic acid in Mycobacterium tuberculosis, pinpointing a Δ9-stearoyl desaturase as the drug target, which validates membrane-bound Δ9-desaturase, DesA3, as a new therapeutic target (Phetsuksiri et al., 2003).

Environmental Impact and Degradation

The environmental fate and impact of this compound, particularly in its form as thiobencarb, a commonly used herbicide, has been extensively studied. Research involving the Rice Water Quality Model (RICEWQ) assessed the environmental effects of thiobencarb in rice fields, revealing significant ecological risks to non-targeted organisms and the importance of water holding practices in reducing these risks (Wang et al., 2019). Additionally, enhanced anaerobic degradation of thiobencarb using bioreactors has been explored as a method to mitigate environmental pollution (Oanh et al., 2022).

Biological Effects and Applications

Thiocarbohydrazides, a related class of compounds, have applications in various fields, including biological and chemical studies. Their use ranges from ultrastructure examination in biological tissues to acting as complexing agents in chemical separation methods (Metwally et al., 2012).

Mechanism of Action

Tiocarlide, also known as Thiocarlide or Isoxyl, is a thiourea drug primarily used in the treatment of tuberculosis . This article will delve into the various aspects of its mechanism of action.

Target of Action

Tiocarlide primarily targets the synthesis of oleic acid and tuberculostearic acid . These fatty acids are crucial components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting the synthesis of these fatty acids, Tiocarlide disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial activity .

Mode of Action

Tiocarlide interacts with its targets by inhibiting the synthesis of oleic acid and tuberculostearic acid . This inhibition disrupts the cell wall structure of Mycobacterium tuberculosis, making the bacteria more susceptible to the immune response of the host .

Biochemical Pathways

The primary biochemical pathway affected by Tiocarlide is the fatty acid synthesis pathway . By inhibiting the synthesis of oleic acid and tuberculostearic acid, Tiocarlide disrupts the production of essential components of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Result of Action

The primary result of Tiocarlide’s action is the disruption of the cell wall structure of Mycobacterium tuberculosis . This disruption weakens the bacteria, making them more susceptible to the host’s immune response . As a result, Tiocarlide has considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

Tiocarlide inhibits the synthesis of oleic acid and tuberculostearic acid . This interaction with these biomolecules plays a crucial role in its biochemical reactions. The nature of these interactions is such that it disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .

Cellular Effects

The effects of Tiocarlide on various types of cells and cellular processes are primarily related to its antimycobacterial activity. It influences cell function by inhibiting the synthesis of certain fatty acids, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, Tiocarlide exerts its effects through binding interactions with specific targets, leading to the inhibition of mycolic acid biosynthesis . This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .

Temporal Effects in Laboratory Settings

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a stable and long-lasting effect .

Dosage Effects in Animal Models

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a potent antimycobacterial activity at therapeutic doses .

Metabolic Pathways

Tiocarlide is involved in the metabolic pathways related to the synthesis of oleic acid and tuberculostearic acid . It interacts with the enzymes involved in these pathways, leading to their inhibition .

Transport and Distribution

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .

Subcellular Localization

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .

Properties

IUPAC Name

1,3-bis[4-(3-methylbutoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBONKHPVHMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238358
Record name Tiocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910-86-1
Record name Isoxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiocarlide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiocarlide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 910-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiocarlide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOCARLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M23X81Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thiocarlide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thiocarlide
Reactant of Route 3
Reactant of Route 3
Thiocarlide
Reactant of Route 4
Reactant of Route 4
Thiocarlide
Reactant of Route 5
Thiocarlide
Reactant of Route 6
Reactant of Route 6
Thiocarlide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.